An In-depth Technical Guide to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride: Nomenclature, Synthesis, and Applications in Pharmaceutical Development
An In-depth Technical Guide to 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride: Nomenclature, Synthesis, and Applications in Pharmaceutical Development
This technical guide provides a comprehensive overview of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride (CAS No: 17256-39-2), a key chemical intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, and significant applications.
Introduction: Unveiling a Critical Pharmaceutical Building Block
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a chlorinated aliphatic amine salt. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial precursor in the synthesis of several important drugs. Its specific isomeric structure is paramount to the stereochemistry and efficacy of the final API. Understanding its properties, synthesis, and handling is therefore essential for any scientist working on the development of pharmaceuticals that utilize this intermediate. This guide will delve into the technical specifics of this compound, providing a foundational understanding for its effective and safe use in a research and development setting.
Nomenclature and Synonyms: A Comprehensive Identification
Precise chemical identification is fundamental in scientific research and drug development. 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is known by a variety of synonyms, which can often be a source of confusion. The following table provides a consolidated list of its various names and identifiers.
| Identifier Type | Identifier |
| IUPAC Name | 1-chloro-N,N-dimethylpropan-2-amine;hydrochloride[1] |
| CAS Number | 17256-39-2[2] |
| Molecular Formula | C₅H₁₃Cl₂N[2] |
| Molecular Weight | 158.07 g/mol |
| Common Synonyms | (beta-Chloroisopropyl)dimethylamine hydrochloride[1] |
| 1-Chloro-N,N-dimethyl-2-propanamine hydrochloride[1] | |
| β-Dimethylaminoisopropyl chloride hydrochloride[1] | |
| 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride[1] | |
| 1-(Dimethylamino)-2-chloropropane hydrochloride |
It is critical to distinguish this compound from its isomer, 2-Chloro-N,N-dimethylethylamine hydrochloride (CAS No: 4584-46-7), as their chemical reactivity and applications differ.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its handling and use in any experimental setting.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water | [3] |
| Hygroscopicity | Hygroscopic | [3] |
Safety and Hazard Information
2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Category | Description | Source |
| Acute Toxicity | A poison by ingestion. Moderately toxic by skin contact. | [2] |
| Irritation | A severe eye irritant. | [2] |
| Reactivity | Incompatible with strong oxidizing agents. | [4] |
| Decomposition | When heated to decomposition it emits toxic vapors of NOx, HCl, and Cl⁻. | [2] |
Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis Protocol: From Amino Alcohol to Chlorinated Intermediate
The most common and efficient method for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is the reaction of its corresponding amino alcohol, 1-(dimethylamino)-2-propanol, with a chlorinating agent, typically thionyl chloride (SOCl₂).[5][6] This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Mechanism
The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion then attacks the carbon atom, displacing the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.
Materials:
-
1-(Dimethylamino)-2-propanol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Chloroform (anhydrous)
-
Diethyl ether (anhydrous)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂ gases)
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(dimethylamino)-2-propanol in anhydrous chloroform. Cool the solution to 0°C in an ice bath.[5][6]
-
Addition of Thionyl Chloride: Slowly add a solution of freshly distilled thionyl chloride in anhydrous chloroform to the cooled amino alcohol solution via the dropping funnel with continuous stirring. Maintain the temperature at 0°C during the addition.[5][6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes. Then, heat the mixture to reflux for 30 minutes.[5][6] Vigorous evolution of hydrogen chloride and sulfur dioxide gases will be observed.
-
Product Precipitation: As the reaction proceeds, the hydrochloride salt of the product will precipitate from the solution.[6]
-
Isolation: After the reflux period, cool the reaction mixture to room temperature. Dilute the mixture with anhydrous diethyl ether to ensure complete precipitation of the product.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected white solid under vacuum to obtain the final product, 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride.
Applications in Drug Development: A Key Intermediate for Opioid Analgesics
The primary and most significant application of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride in the pharmaceutical industry is as a key intermediate in the synthesis of the synthetic opioid analgesic, methadone , and its isomer, isomethadone .[5][7]
Role in Methadone Synthesis
Methadone is a potent μ-opioid receptor agonist used for the treatment of severe pain and in opioid maintenance therapy. The synthesis of methadone involves the alkylation of diphenylacetonitrile with 2-Chloro-1-methylethyl(dimethyl)amine (as the free base, generated from the hydrochloride salt).[5][7]
This alkylation reaction results in a mixture of two isomeric nitriles:
-
2,2-diphenyl-4-dimethylaminovaleronitrile (methadone nitrile)
-
2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile) [5][7]
The formation of these two isomers is a critical aspect of the synthesis, and the ratio can be influenced by reaction conditions. The desired "methadone nitrile" is then converted to methadone through a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis.[5][7]
Logical Relationship in Methadone Synthesis
Sources
- 1. 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | C5H13Cl2N | CID 28427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
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